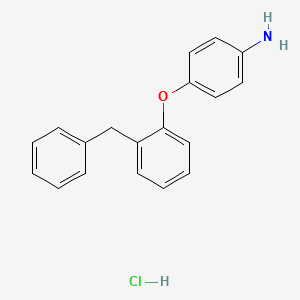

![molecular formula C16H21N3O3S B1521174 4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide CAS No. 1193389-97-7](/img/structure/B1521174.png)

4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide

Overview

Description

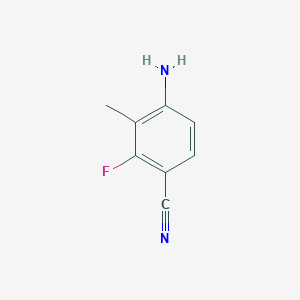

4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide is a chemical compound with the molecular formula C16H21N3O3S and a molecular weight of 335.42 . It is a solid substance that is used for research purposes .

Molecular Structure Analysis

The molecular structure of 4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide consists of a benzene ring substituted with an amino group and a sulfonamide group . The sulfonamide group is further substituted with a phenyl ring, which is substituted with an ethyl(2-hydroxyethyl)amino group .Physical And Chemical Properties Analysis

4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide is a solid substance that should be stored at room temperature . It has a predicted boiling point of approximately 568.2 °C at 760 mmHg and a predicted density of approximately 1.3 g/cm3 . Its refractive index is predicted to be 1.66 .Scientific Research Applications

Antibacterial Agents

Sulfonamides, including derivatives like our compound of interest, have historically been used as antibacterial agents due to their ability to inhibit bacterial growth. They act by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus interfering with the synthesis of folic acid within bacteria . This compound could be explored for its efficacy against a range of bacterial infections, particularly those resistant to other antibiotics.

Carbonic Anhydrase Inhibition

Sulfonamides are known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and fluid balance in various tissues . Research into the specific inhibitory effects of this compound could lead to new treatments for conditions like glaucoma, epilepsy, and altitude sickness.

Dihydropteroate Synthetase Inhibition

This enzyme is another target for sulfonamide drugs, as it is involved in the folate synthesis pathway. By inhibiting dihydropteroate synthetase, the compound could be used to study and potentially treat diseases like malaria and toxoplasmosis, as well as certain bacterial infections .

Veterinary Medicine

In veterinary medicine, sulfonamides like 4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide can be used to treat a variety of animal diseases. They are particularly effective against gastrointestinal and respiratory tract infections in livestock .

Environmental Toxicity Studies

Sulfonamides are not readily biodegradable and can accumulate in the environment, leading to potential toxicity. This compound could be used in environmental studies to assess the impact of sulfonamide contamination on ecosystems and develop strategies for mitigation .

Mechanism of Action

While the specific mechanism of action for 4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide is not mentioned in the search results, sulfonamides in general are known to inhibit bacterial growth by interfering with the production of folic acid, a nutrient required for bacterial DNA synthesis .

properties

IUPAC Name |

4-amino-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-2-19(11-12-20)15-7-5-14(6-8-15)18-23(21,22)16-9-3-13(17)4-10-16/h3-10,18,20H,2,11-12,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSSJPAPEISVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1521091.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B1521092.png)

![2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1521097.png)

![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/structure/B1521099.png)

![2,4,5-Trimethylbenzo[d]thiazole](/img/structure/B1521107.png)

![4-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521112.png)